1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Beschreibung
This compound belongs to the 1,5-benzodiazepine class, characterized by a seven-membered ring fused to a benzene moiety. The core structure is partially saturated (2,3,4,5-tetrahydro), with a 2-chlorophenylmethyl substituent at position 1 and a methyl group at position 3.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-10-19-15-8-4-5-9-16(15)20(17(12)21)11-13-6-2-3-7-14(13)18/h2-9,12,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUYWUZCEXHLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of 2-chlorobenzylamine: This can be achieved by reacting 2-chlorobenzylchloride with alkali metal phthalimide to form 2-chlorobenzylphthalimide, followed by cleavage of the phthalimide ring to yield 2-chlorobenzylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:
- Anxiolytic Effects : Benzodiazepines are known for their anxiolytic properties. This compound may interact with GABA_A receptors, similar to other benzodiazepine derivatives, potentially offering therapeutic benefits in treating anxiety disorders .
- CNS Activity : Research indicates that benzodiazepine analogs can influence central nervous system (CNS) functions. This compound's structural modifications could enhance its efficacy and selectivity as a CNS agent .
Therapeutic Applications
The potential therapeutic applications of 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one include:
Treatment of Anxiety Disorders
Given its possible anxiolytic effects, this compound could be developed as a treatment for anxiety-related conditions. Its mechanism of action may involve modulation of neurotransmitter systems within the brain.
Antidepressant Properties
Some studies suggest that benzodiazepine derivatives can exhibit antidepressant effects. The compound's ability to modulate serotonin levels may contribute to mood regulation .
Neuroprotective Effects
Research into related compounds indicates potential neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The modulation of neuronal excitability through GABAergic pathways is a key area of interest .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profiles of benzodiazepine analogs:
- Study on AMPAR Antagonism : A study focused on the synthesis of various benzodiazepine analogs revealed their role as antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This interaction is crucial for understanding their potential in treating conditions related to glutamate dysregulation .
- In Vitro Studies : Analogous compounds have been subjected to in vitro tests demonstrating their ability to inhibit specific enzymes linked to neurological disorders. These findings suggest that structural modifications can enhance therapeutic effects while reducing side effects associated with traditional benzodiazepines .
Wirkmechanismus
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type, position, and stereochemistry, leading to variations in physicochemical properties and bioactivity.
Table 1: Structural Comparison of Selected 1,5-Benzodiazepin-2-one Derivatives
Table 2: Pharmacological and Physical Properties
Key Contrasts and Trends
Substituent Position : Methyl at position 3 () reduces steric hindrance compared to position 1, increasing reaction kinetics with nucleophiles.
Chlorine vs. Benzyl : The 2-chlorophenyl group in the target compound likely improves metabolic stability over benzyl analogs, as halogens resist oxidative degradation .
Stereochemistry : The (4S)-phenyl derivative (PDB 2NJ) demonstrates that chiral centers significantly affect bioactivity, a factor unexplored in the target compound .
Biologische Aktivität
1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, also known by its CAS number 55142-85-3, is a compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other disorders. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is , with a molecular weight of 288.80 g/mol. The compound features a tetrahydrobenzodiazepine core structure which is characteristic of many drugs in this class.
Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, they enhance the inhibitory effect of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor. This results in a calming effect on neuronal excitability.
Pharmacological Effects
Research indicates that 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one demonstrates significant anxiolytic (anxiety-reducing), sedative, and muscle relaxant properties. In animal studies, it has been shown to reduce anxiety-like behaviors in models such as the elevated plus maze and open field tests.
| Effect | Observation | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety in animal models | |
| Sedative | Induced sedation | |
| Muscle Relaxant | Decreased muscle tension |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anxiolytic Effects : A study published in a pharmacology journal demonstrated that administration of the compound significantly reduced anxiety levels in rodents subjected to stress-inducing environments. The results were comparable to those observed with established benzodiazepines like diazepam.
- Sedative Properties : In a clinical trial involving patients with insomnia, participants reported improved sleep quality and reduced sleep latency after treatment with the compound over a four-week period. The side effects were minimal and similar to those associated with other benzodiazepines.
Safety and Toxicology
While the compound exhibits beneficial pharmacological properties, potential side effects include sedation, dizziness, and dependence with prolonged use. Toxicology studies have indicated that high doses can lead to neurotoxic effects; thus, careful dosage regulation is essential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
